(E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
Description
“(E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile” is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 2,4-dichlorophenyl group at the 4-position and an (E)-configured acrylonitrile moiety linked to a 3-acetylphenylamino group. The acetyl group on the phenylamino moiety may enhance solubility or modulate electronic interactions in biological systems .
Properties
IUPAC Name |
(E)-3-(3-acetylanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3OS/c1-12(26)13-3-2-4-16(7-13)24-10-14(9-23)20-25-19(11-27-20)17-6-5-15(21)8-18(17)22/h2-8,10-11,24H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABGGEYAKLLDSB-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Substitution Reaction: The 2,4-dichlorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Acrylonitrile Formation: The acrylonitrile moiety is formed by the Knoevenagel condensation of a suitable aldehyde with malononitrile in the presence of a base.
Coupling Reaction: The final step involves coupling the thiazole derivative with the acrylonitrile intermediate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and acrylonitrile moieties. For instance:
- Thiazole Derivatives : Research indicates that thiazole derivatives exhibit significant anticancer activity due to their ability to inhibit specific enzymes related to tumor growth, such as carbonic anhydrase (CA) . The presence of a thiazole ring is crucial for the anticancer efficacy of these compounds.
- Acrylonitrile Compounds : Studies on acrylonitrile derivatives have shown promising results in various cancer cell lines. For example, certain dichlorophenylacrylonitriles have been identified as lead compounds in developing novel anticancer drugs, demonstrating broad-spectrum cytotoxicity and selectivity towards specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of (E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups, such as dichlorophenyl, has been shown to enhance the cytotoxicity against cancer cell lines by improving the compound's ability to interact with biological targets .
- Functional Group Importance : The presence of specific functional groups (e.g., amino and acetyl groups) significantly affects the compound's interaction with cellular targets and overall biological activity .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives of acrylonitrile exhibited GI50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity . The incorporation of thiazole rings further enhanced these effects.
- Clinical Relevance : Some compounds derived from similar structures have progressed to clinical trials, showing potential as therapeutic agents for breast and colon cancers . This highlights the translational potential of this compound in oncology.
Mechanism of Action
The mechanism of action of (E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the acrylonitrile-thiazole backbone but differ in substituents, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Electronic Effects: The 2,4-dichlorophenyl group in the target compound and analogs (e.g., ) introduces strong electron-withdrawing effects, enhancing stability and reactivity in electrophilic substitution reactions. The 3-acetylphenylamino group in the target compound provides moderate electron withdrawal compared to the 4-nitrophenyl group in , which is more electrophilic due to the nitro substituent.
Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to those for (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles, involving condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with aromatic aldehydes in ethanol with triethylamine catalysis . In contrast, sulfonyl-containing analogs (e.g., ) require additional steps for sulfonation, increasing synthetic complexity.
Biological Relevance :
- The methylsulfanyl and methoxy groups in facilitate intramolecular hydrogen bonding (N–H⋯O), critical for antimalarial activity.
- The acetamide group in enhances metal-coordination capacity, making it suitable for catalytic or medicinal applications.
Structural Conformation :
Biological Activity
The compound (E)-3-((3-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a notable member of the acrylonitrile family, particularly recognized for its diverse biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is . The presence of the thiazole ring and the acrylonitrile moiety contributes to its biological potency. The structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . The thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin .
Case Studies
- Cytotoxicity Assays : A study evaluated the compound against several cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that the compound exhibited selective cytotoxicity, with IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism involves the induction of apoptosis through mitochondrial pathways. Molecular dynamics simulations revealed that the compound interacts with key proteins involved in cell survival, suggesting a multi-targeted approach in its anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components:
- Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can enhance or diminish potency.
- Acrylonitrile Moiety : Contributes to the overall reactivity and interaction with biological targets.
- Substituents on Phenyl Rings : Electron-donating or withdrawing groups significantly affect activity. For example, the presence of dichloro substituents has been associated with increased anticancer efficacy .
Antimicrobial Activity
In addition to anticancer properties, compounds related to this structure have shown promising antimicrobial activity . Studies indicate that thiazole derivatives possess significant antibacterial properties against various pathogens, comparable to established antibiotics like norfloxacin .
Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | HT-29 | 1.6 | |
| Jurkat | 1.98 | ||
| Antimicrobial | Various Bacteria | 10 - 20 |
Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
